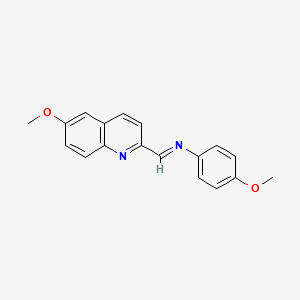
5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a nucleophilic substitution reaction, followed by cyclization to form the indole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
科学研究应用
5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
相似化合物的比较
Similar Compounds
5-Chloro-3-ethyl-1H-indole-2-carboxylic acid: Similar in structure but with different functional groups, leading to varied chemical and biological properties.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another related compound with distinct applications and reactivity.
Uniqueness
5-Chloro-3-(4-(dimethylamino)phenyl)-1H-indole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
CAS 编号 |
62039-81-0 |
|---|---|
分子式 |
C17H14ClN3 |
分子量 |
295.8 g/mol |
IUPAC 名称 |
5-chloro-3-[4-(dimethylamino)phenyl]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C17H14ClN3/c1-21(2)13-6-3-11(4-7-13)17-14-9-12(18)5-8-15(14)20-16(17)10-19/h3-9,20H,1-2H3 |
InChI 键 |
KLVIFSDRSWWQCF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


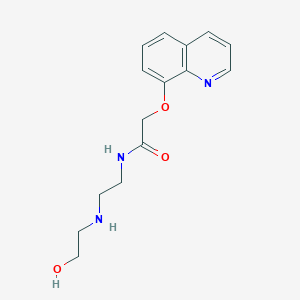

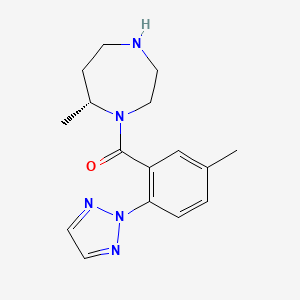
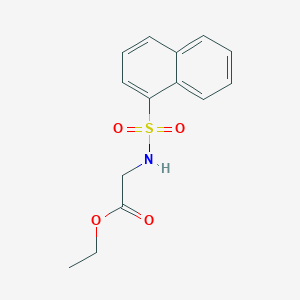
![(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15062798.png)
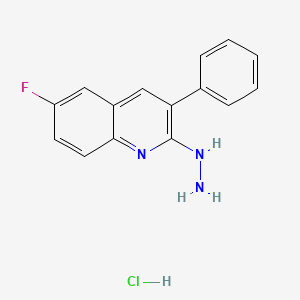
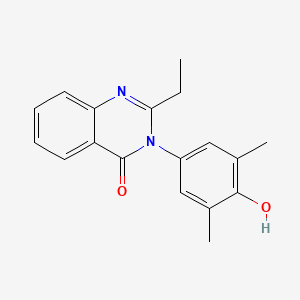
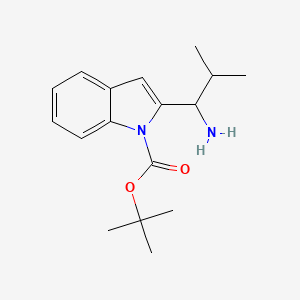
![3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15062835.png)
![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)
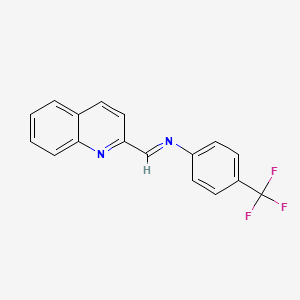
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15062859.png)
![2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate](/img/structure/B15062872.png)
